molecular formula C₁₆H₁₇N₃O₆ B016512 N4-Benzoylcytidine CAS No. 13089-48-0

N4-Benzoylcytidine

Cat. No.: B016512
CAS No.: 13089-48-0
M. Wt: 347.32 g/mol
InChI Key: BNXBRFDWSPXODM-BPGGGUHBSA-N
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Description

N4-Benzoylcytidine, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₇N₃O₆ and its molecular weight is 347.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 242979. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-Benzoylcytidine interacts with enzymes such as uracil-cytidine kinase 1 (UCK1) and UCK2 . These interactions play a crucial role in the biochemical reactions involving N-Benzoylcytidine. The nature of these interactions involves the use of N-Benzoylcytidine as a substrate for these enzymes .

Cellular Effects

It is known that N-Benzoylcytidine can be used to synthesize oligonucleotides for UV induction and targeted gene silencing in zebrafish embryos , suggesting that it may have an impact on gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of N-Benzoylcytidine involves its role as a substrate for uracil-cytidine kinase 1 (UCK1) and UCK2 . These enzymes may facilitate the conversion of N-Benzoylcytidine into other compounds, potentially influencing gene expression and other cellular processes.

Metabolic Pathways

It is known that N-Benzoylcytidine is a substrate for uracil-cytidine kinase 1 (UCK1) and UCK2 , suggesting that it may be involved in the metabolic pathways of these enzymes.

Properties

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6/c20-8-10-12(21)13(22)15(25-10)19-7-6-11(18-16(19)24)17-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,20-22H,8H2,(H,17,18,23,24)/t10-,12-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXBRFDWSPXODM-BPGGGUHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316254
Record name N-Benzoylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13089-48-0
Record name N-Benzoylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13089-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-Benzoylcytidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: N-Benzoylcytidine has a molecular formula of C16H19N3O6 and a molecular weight of 349.34 g/mol.

A: Micro-Raman and infrared spectroscopy can differentiate between these isomers. Raman spectra show distinct peaks between 500-700 cm-1 and 1050-1350 cm-1 for the isomers. Similarly, infrared spectra exhibit differences in the 1000-1200 cm-1 region. [] This distinction is valuable for directed synthesis of DNA and RNA fragments.

A: N-Benzoylcytidine can be efficiently synthesized by reacting cytidine with benzoylating agents. Two effective reagents are 2-chloromethyl-4-nitrophenyl benzoate [] and O-ethyl S-benzoyldithiocarbonate. [] Both methods offer high yields and are suitable for preparing intermediates in polynucleotide synthesis.

A: Specific N-debenzoylation of N4,2′,3′,5′-tetrabenzoylcytidine can be achieved using nitrophenols, phenol, p-methoxyphenol, or a series of alcohols. [] This reaction yields nucleoside benzoates with free amino groups and provides insight into the relative activity of different N-benzoyl groups in nucleosides.

A: N-Benzoylcytidine serves as a protected form of cytidine in oligoribonucleotide synthesis. It can be incorporated into ribonucleoside building blocks, such as 2′-O-(methoxytetrahydropyranyl)-3′-O-acyl ribonucleosides, which are essential for synthesizing RNA sequences. []

A: The stereochemistry at the 2' and 3' positions of the ribose sugar in N-benzoylcytidine plays a crucial role in its reactivity and applications. For instance, 2'- and 3'-O-(o-nitrobenzyl) derivatives of N-benzoylcytidine exhibit different physical properties, with the 2'-isomers showing a greater tendency for stacked structures. []

A: Yes, a series of synthetic routes has been established to produce specifically deuterium-labeled N-benzoylcytidine and its 2'-deoxy counterpart. [] These labeled compounds are valuable tools for studying nucleoside metabolism and for incorporating into oligonucleotides for structural and biophysical investigations.

A: Research on branched-chain nucleoside isothiocyanates derived from N-benzoylcytidine via aza-Claisen rearrangement shows promise for developing new antiviral and anticancer agents. [] This area warrants further exploration for potential therapeutic applications.

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